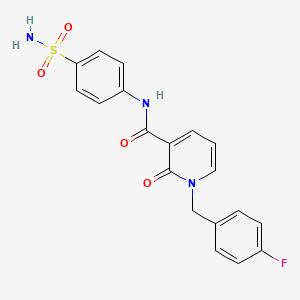

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Description

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a sulfamoylphenyl group, and a dihydropyridine core

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-15-7-9-16(10-8-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPZLDMQDKXISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the Sulfamoylphenyl Group: This can be accomplished through a sulfonamide formation reaction, where a sulfamoyl chloride reacts with an amine group on the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzyl group.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Overview

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential across various scientific fields. Its unique structural features, including a fluorobenzyl group and a sulfamoylphenyl moiety, contribute to its diverse applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules due to its functional groups that can participate in further chemical reactions.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of serine proteases. This inhibition can be crucial in regulating various biological processes and pathways.

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways.

Industry

- Advanced Materials Development : Its unique electronic and optical properties make it a candidate for developing advanced materials used in electronics and photonics.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of various compounds similar to this compound on serine proteases. The results indicated significant inhibition rates, suggesting potential therapeutic applications in diseases where these enzymes play a role .

Case Study 2: Anticancer Activity

Research focused on the compound's anticancer effects demonstrated that it could induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Important intermediate in complex molecule synthesis |

| Biology | Enzyme inhibitor (serine proteases) | Significant inhibition rates observed |

| Medicine | Anti-inflammatory, anticancer properties | Induces apoptosis in cancer cell lines |

| Industry | Development of advanced materials | Potential for electronics and photonics |

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

- 1-(4-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Biological Activity

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridine core, which is known for various pharmacological effects, including its role as a calcium channel blocker and enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 435.85 g/mol. The compound's structure includes a fluorobenzyl group and a sulfamoylphenyl group, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16FN3O4S |

| Molecular Weight | 435.85 g/mol |

| CAS Number | 899947-67-2 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It acts primarily as an enzyme inhibitor , particularly against serine proteases, which play crucial roles in various physiological processes including inflammation and cancer progression. The binding of this compound to the active site of the enzyme prevents substrate binding, thereby inhibiting catalytic activity.

Anticancer Properties

Research has indicated that derivatives of dihydropyridines exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. The specific compound under discussion has been explored for its potential to inhibit tumor growth in various xenograft models, demonstrating promising results in preclinical trials .

Cardiovascular Effects

Dihydropyridine derivatives are known for their calcium channel blocking properties, which are beneficial in treating cardiovascular disorders. In animal models, compounds similar to this compound have shown significant reductions in mean arterial blood pressure (MABP) while increasing heart rate, indicating their potential as effective antihypertensive agents .

Study on Anticancer Activity

A study involving substituted N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration. This highlights the potential of structurally similar compounds in cancer therapy .

Hypotensive Effects in Animal Models

In another study, several novel 1,4-dihydropyridine derivatives were synthesized and tested for their hypotensive effects on male rats. These compounds significantly lowered MABP compared to control treatments, showcasing their efficacy as calcium channel blockers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with (S)-piperidine-2-carboxylic acid derivatives and fluorinated benzaldehydes. For example, analogous compounds are synthesized via condensation, cyclization, and amidation steps. A key intermediate is the pyridone core formed by cyclizing methyl esters of piperidine carboxylic acids with fluorobenzyl halides. Reaction conditions (e.g., solvent, temperature, and catalysts) are critical for yield optimization, as demonstrated in Table 14 of EP 4 374 877 A2 .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorobenzyl and sulfamoylphenyl substituents. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) functional groups. Pharmacopeial standards recommend HPLC for purity assessment (>98%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability studies on similar dihydropyridines indicate degradation under high humidity or elevated temperatures. Regular HPLC monitoring is advised to detect degradation products .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

- Methodological Answer : Solubility is assessed via shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). For in vitro assays, DMSO is preferred due to the compound’s limited aqueous solubility (<0.1 mg/mL). Sonication or co-solvents (e.g., PEG-400) may enhance dissolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : SAR studies involve synthesizing analogs with modified fluorobenzyl or sulfamoylphenyl groups. For example, replacing the 4-fluorobenzyl group with a 3-fluoro or chlorophenyl moiety (as in and ) can elucidate electronic effects. Bioactivity is tested via enzyme inhibition assays (e.g., kinase or protease targets) and compared using IC₅₀ values. Molecular docking simulations predict binding interactions .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated oxidation).

- Pharmacokinetic Studies : Measure plasma half-life (t½) and bioavailability in rodent models.

- Prodrug Design : Modify the sulfamoyl group to enhance membrane permeability .

Q. How can degradation pathways be elucidated under accelerated stability testing conditions?

- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS/MS. For example, hydrolytic cleavage of the pyridone ring or sulfonamide oxidation may occur. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage .

Q. What advanced analytical methods validate chiral purity if stereoisomers are present?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. X-ray crystallography of co-crystals with chiral resolving agents provides definitive structural proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.